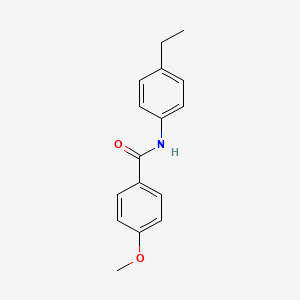

N-(4-ethylphenyl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC10877479

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17NO2 |

|---|---|

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | N-(4-ethylphenyl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C16H17NO2/c1-3-12-4-8-14(9-5-12)17-16(18)13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3,(H,17,18) |

| Standard InChI Key | LJSMFIUUVZSBDZ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |

Introduction

Structural and Molecular Features

Chemical Identity and Nomenclature

N-(4-Ethylphenyl)-4-methoxybenzamide (IUPAC name: N-(4-ethylphenyl)-4-methoxybenzamide) consists of a benzamide core substituted with a methoxy group at the para position of the benzene ring and a 4-ethylphenyl group attached to the nitrogen atom. Its molecular formula is C₁₆H₁₇NO₂, with a molecular weight of 255.32 g/mol. The compound’s structure aligns with derivatives reported in studies on N-substituted benzamides .

Table 1: Key Physical and Chemical Properties

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of N-(4-ethylphenyl)-4-methoxybenzamide can be inferred from methods used for analogous benzamides. A common approach involves the condensation of 4-methoxybenzoic acid derivatives with 4-ethylaniline.

Amidation via Acyl Chlorides

Reaction of 4-methoxybenzoyl chloride with 4-ethylaniline in dichloroethane or acetonitrile under inert conditions yields the target compound. This method, adapted from , typically achieves yields of 76–91% for similar N-arylbenzamides .

Example Protocol:

-

Activation: 4-Methoxybenzoic acid is treated with thionyl chloride to form 4-methoxybenzoyl chloride.

-

Coupling: The acyl chloride reacts with 4-ethylaniline in the presence of a base (e.g., triethylamine) at reflux .

-

Workup: The crude product is purified via recrystallization or column chromatography.

Borane-Mediated Reductive Amination

An alternative route, inspired by hydroboration methods in , involves reductive amination of 4-methoxybenzaldehyde with 4-ethylaniline using pinacolborane (HBpin) at 120°C . While this method is less common for benzamides, it highlights the versatility of borane reagents in amide synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key NMR signals for N-(4-ethylphenyl)-4-methoxybenzamide can be extrapolated from data in and :

-

¹H NMR (CDCl₃):

-

¹³C NMR (CDCl₃):

Mass Spectrometry

The high-resolution mass spectrum (HRMS) would show a molecular ion peak at m/z 255.1234 [M+H]⁺, consistent with the molecular formula C₁₆H₁₇NO₂ .

Reactivity and Functionalization

Chemoselective Reduction

Analogous N-substituted benzamides undergo selective reduction of carbonyl groups using agents like Wolff–Kishner (WK) or sodium borohydride. For example, in , N-aryl-N-arylamidoacetophenones were reduced to ethylbenzene derivatives via WK conditions . Applying this to N-(4-ethylphenyl)-4-methoxybenzamide could yield N-(4-ethylphenyl)-4-methoxybenzylamine.

Electrophilic Substitution

The electron-rich methoxy group directs electrophilic substitution (e.g., nitration, sulfonation) to the ortho and para positions of the benzene ring. Such reactions are critical for modifying the compound’s electronic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume